molecular formula C14H15N3S B14151458 1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine CAS No. 488704-85-4

1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine

Cat. No.: B14151458
CAS No.: 488704-85-4
M. Wt: 257.36 g/mol
InChI Key: FYIIBIPOTHDWIV-UHFFFAOYSA-N
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Description

1,2-Dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine is a heterocyclic compound that combines the structural features of benzimidazole and thiophene. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . Thiophene derivatives are also recognized for their biological activities and applications in material science . The combination of these two moieties in a single molecule can potentially lead to compounds with unique and enhanced properties.

Preparation Methods

The synthesis of 1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1,2-Dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and thiophene rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine is likely to involve interactions with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, while thiophene derivatives can modulate ion channels and receptors . The specific mechanism of action would depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

1,2-Dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine can be compared with other similar compounds, such as:

    1,2-Dimethylbenzimidazole: Lacks the thiophene moiety and may have different biological activities.

    Thiophene-2-carboxamide: Lacks the benzimidazole core and may have different chemical properties.

    1-Methyl-2-(thiophen-2-ylmethyl)benzimidazole: Similar structure but with different substitution patterns, leading to potentially different activities.

The uniqueness of this compound lies in the combination of the benzimidazole and thiophene moieties, which can result in enhanced or novel properties compared to its individual components.

Properties

CAS No.

488704-85-4

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

1,2-dimethyl-N-(thiophen-2-ylmethyl)benzimidazol-5-amine

InChI

InChI=1S/C14H15N3S/c1-10-16-13-8-11(5-6-14(13)17(10)2)15-9-12-4-3-7-18-12/h3-8,15H,9H2,1-2H3

InChI Key

FYIIBIPOTHDWIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=CS3

solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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